2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride
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Overview
Description
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane: These compounds share a similar spirocyclic structure but differ in the functional groups attached to the rings.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and functional groups.
Uniqueness
2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8-5-10-6-9(12-8)3-2-4-11-7-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
CIQNZUJHCILSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2(O1)CCCOC2.Cl |
Origin of Product |
United States |
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